molecular formula C14H15ClO B14255625 1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one CAS No. 184351-28-8

1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one

Cat. No.: B14255625
CAS No.: 184351-28-8
M. Wt: 234.72 g/mol
InChI Key: DMWPEYLXIKOONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one is an organic compound that features a chlorocyclopropyl group, a methylphenyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Chlorocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with chlorine gas or a chlorinating agent under controlled conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Prop-2-en-1-one Moiety: This step involves the formation of the enone structure, which can be achieved through an aldol condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

184351-28-8

Molecular Formula

C14H15ClO

Molecular Weight

234.72 g/mol

IUPAC Name

1-(1-chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one

InChI

InChI=1S/C14H15ClO/c1-10-3-5-12(6-4-10)9-11(2)13(16)14(15)7-8-14/h3-6H,2,7-9H2,1H3

InChI Key

DMWPEYLXIKOONT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=C)C(=O)C2(CC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.